1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is a synthetic organic compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of multiple methyl groups and an ethanone functional group. This compound is often used in the fragrance industry due to its woody and amber-like scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized in the presence of phosphoric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and catalyst concentration to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, triggering a sensory response that is perceived as a woody and amber-like scent. In biological systems, its mechanism may involve modulation of enzyme activity or interaction with cellular membranes, leading to its observed effects.
Comparison with Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its similar structure and fragrance properties.
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridylthio)ethan-1-one: Another derivative with comparable chemical behavior.
Uniqueness: 1-(5-Ethyl-3,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one stands out due to its specific substitution pattern, which imparts unique olfactory properties and reactivity. Its combination of ethyl and multiple methyl groups contributes to its distinct scent profile and chemical versatility .
Properties
CAS No. |
94003-01-7 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(5-ethyl-3,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-7-18(6)9-8-17(4,5)15-11-14(13(3)19)12(2)10-16(15)18/h10-11H,7-9H2,1-6H3 |
InChI Key |
XTWHZKTXSJZYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C2=C1C=C(C(=C2)C(=O)C)C)(C)C)C |
Origin of Product |
United States |
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